6-Bromo-1,1-dimethylindane
Overview
Description
6-Bromo-1,1-dimethylindane is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st position of the indene ring. It is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Scientific Research Applications
6-Bromo-1,1-dimethylindane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects would provide insights into the compound’s therapeutic potential and the cellular responses elicited by its administration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1,1-dimethylindane. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .
Preparation Methods
The synthesis of 6-Bromo-1,1-dimethylindane typically involves a multi-step process:
Formation of 1H-Indene: The initial step involves the reaction of aniline with aluminum acetate to produce 1H-indene.
Bromination: The 1H-indene is then subjected to bromination using hydrobromic acid and potassium bromate to yield this compound.
Chemical Reactions Analysis
6-Bromo-1,1-dimethylindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
6-Bromo-1,1-dimethylindane can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks the bromine atom, making it less reactive in substitution reactions.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Has a different methyl group arrangement, affecting its chemical properties and reactivity.
Indane: A non-brominated derivative with different physical and chemical properties.
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAEIQNMRIQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498415 | |
Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67159-88-0 | |
Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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